A-935142
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for A-935142 are not widely documented in public sources. it is typically synthesized in specialized laboratories under controlled conditions. Industrial production methods would likely involve multi-step organic synthesis processes, including the preparation of intermediates and final purification steps .
Chemical Reactions Analysis
A-935142 undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its activity.
Substitution: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
A-935142 has several scientific research applications, including:
Chemistry: Used as a tool compound to study ion channel activity.
Biology: Helps in understanding the role of hERG channels in cellular processes.
Medicine: Potential therapeutic applications in treating cardiac arrhythmias by modulating hERG channel activity.
Industry: Utilized in the development of new pharmaceuticals targeting ion channels
Mechanism of Action
A-935142 exerts its effects by enhancing hERG currents in a complex manner. It facilitates activation, reduces inactivation, and slows deactivation of the hERG channels. This results in the abbreviation of atrial and ventricular repolarization, which is crucial for maintaining normal cardiac rhythm .
Comparison with Similar Compounds
A-935142 is unique in its specific activation of hERG channels. Similar compounds include:
E-4031: A known hERG channel blocker.
Dofetilide: Another hERG channel blocker used in clinical settings.
This compound stands out due to its ability to enhance hERG currents, whereas the similar compounds listed above primarily act as blockers.
Properties
IUPAC Name |
2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c19-18(20,21)16-10-15(22-23-16)14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-17(24)25/h5-8,10-12H,1-4,9H2,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHFQSYEKIEMNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NNC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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